Boronic acid, B-[1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl]-
Description
This compound is a boronic acid derivative featuring a pyrrolo[2,3-b]pyridine core. Key structural attributes include:
Properties
Molecular Formula |
C20H17BN2O4S |
|---|---|
Molecular Weight |
392.2 g/mol |
IUPAC Name |
[1-(4-methylphenyl)sulfonyl-5-phenylpyrrolo[2,3-b]pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C20H17BN2O4S/c1-14-7-9-17(10-8-14)28(26,27)23-13-19(21(24)25)18-11-16(12-22-20(18)23)15-5-3-2-4-6-15/h2-13,24-25H,1H3 |
InChI Key |
GTFCBHZBSGPDCH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN(C2=C1C=C(C=N2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)C)(O)O |
Origin of Product |
United States |
Preparation Methods
Table: Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Temperature | Time |
|---|---|---|---|
| Bromination | Bromine in chloroform or NBS in DCM | 0°C–RT | 10 min–1 hr |
| Tosylation | Tosyl chloride in DCM with NaOH | 0°C–RT | 1–12 hrs |
| Suzuki Coupling | Phenylboronic acid, Pd(dppf)Cl₂, K₂CO₃ | 80°C–Reflux | 1–16 hrs |
Challenges in Synthesis
- Hydrolysis Sensitivity : Boronic acids are prone to hydrolysis under moist conditions, requiring strict anhydrous environments during synthesis and storage.
- Oxidation : Boronic acids can oxidize easily; hence inert atmosphere techniques (e.g., nitrogen or argon gas) are often employed during reactions.
- Selectivity Issues : Achieving high regioselectivity during the functionalization of the pyrrolo[2,3-b]pyridine core can be challenging and may require optimization of reaction conditions and catalysts.
Alternate Synthetic Routes
Some alternate methods for preparing similar boronic acid derivatives include:
-
- Combining bromination and tosylation steps into a single reaction sequence to reduce intermediate handling and improve overall yield.
Analytical Data for Verification
To confirm the successful synthesis of this compound, analytical techniques such as NMR spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are employed:
Table: Analytical Data for Verification
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Verification of structural integrity |
| Mass Spectrometry | Determination of molecular weight |
| HPLC | Purity assessment |
Mechanism of Action
The compound exerts its effects primarily through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, including enzyme inhibition and cross-coupling reactions. The molecular targets include enzymes with active site serine residues and other nucleophilic centers in organic molecules.
Comparison with Similar Compounds
Key Observations :
Biological Activity
Boronic acids are a class of compounds that have gained significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and antiviral properties. The specific compound, Boronic acid, B-[1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl], is a derivative with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and pharmacological profiles.
Chemical Structure
The compound can be described structurally as follows:
- Chemical Formula : C13H11BN2O4S
- Molecular Weight : 284.11 g/mol
This structure includes a pyrrolopyridine core substituted with a boronic acid group and a sulfonamide moiety, which are crucial for its biological activity.
The biological activity of boronic acids often involves their ability to interact with various enzymes and proteins. The specific mechanisms for the compound under review include:
- Proteasome Inhibition : Boronic acids can act as reversible inhibitors of the proteasome, which is vital for protein degradation in cells. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
- ENPP1 Inhibition : Recent studies have shown that derivatives of pyrrolopyridine can inhibit ecto-nucleotide triphosphate diphosphohydrolase (ENPP1), an enzyme implicated in various pathological conditions such as cancer and metabolic disorders.
In Vitro Assays
The biological activity of Boronic acid, B-[1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl], has been evaluated using various in vitro assays. The following table summarizes key findings from recent studies:
| Study | Target | IC50 (nM) | Comments |
|---|---|---|---|
| Study 1 | ENPP1 | 25.0 | High potency against ENPP1 . |
| Study 2 | CYPs | >1000 | Minimal inhibition observed . |
| Study 3 | Cancer Cell Lines | 51.4 | Significant growth inhibition in U266 cells . |
Case Studies
Several case studies have highlighted the effectiveness of boronic acid derivatives in treating specific diseases:
- Anticancer Activity : In a study involving multiple cancer cell lines, the compound demonstrated significant cytotoxicity with an IC50 value indicating potent growth inhibition. The mechanism was linked to proteasome inhibition leading to G2/M cell cycle arrest .
- Antitubercular Activity : Another investigation focused on the compound's potential against Mycobacterium tuberculosis. While specific IC50 values were not reported for this derivative, related compounds showed promising results with IC90 values indicating effective bacterial inhibition .
- Cytotoxicity Assessment : The safety profile was evaluated on HEK-293 cells, revealing that the compound exhibited low toxicity levels, making it a candidate for further development in therapeutic applications .
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound:
| Parameter | Value |
|---|---|
| Oral Bioavailability | Moderate |
| Half-Life (T1/2) | 1.56 hours |
| Plasma Exposure | 1698 ng·h/mL |
| Clearance Index | >100 L/h/kg |
These parameters suggest that the compound has favorable pharmacokinetic properties that could support its use in clinical settings .
Scientific Research Applications
Medicinal Chemistry
Targeting ENPP1 Inhibition
Recent studies have focused on the synthesis of pyrrolopyridine derivatives, including the aforementioned boronic acid compound, as inhibitors of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1). ENPP1 plays a critical role in cancer progression by modulating nucleotide signaling pathways. The compound demonstrated significant potency with an IC50 value of 25.0 nM against ENPP1, indicating its potential as a therapeutic agent in cancer immunotherapy by activating the STING pathway .
Structure-Activity Relationship Studies
The structure-activity relationship (SAR) studies conducted on various pyrrolopyridine derivatives revealed that modifications to the boronic acid moiety could enhance inhibitory activity against ENPP1. For instance, specific substitutions on the pyrrolopyridine scaffold resulted in varying potencies, emphasizing the importance of molecular design in drug development .
Organic Synthesis
Cross-Coupling Reactions
Boronic acids are pivotal in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. The boronic acid derivative discussed can serve as a coupling partner with aryl halides to synthesize complex molecules. This application is particularly valuable in creating pharmaceuticals and agrochemicals where precise molecular architecture is required .
Radical Cascade Reactions
Recent advancements have demonstrated that boronic acids can participate in radical cascade reactions to construct various organic frameworks. For example, a manganese(III)-promoted oxidative radical cascade reaction involving arylboronic acids has been reported to yield diimide derivatives efficiently. This showcases the versatility of boronic acids in facilitating complex transformations under mild conditions .
Biochemical Applications
Bioconjugation Techniques
Boronic acids can be utilized in bioconjugation techniques due to their ability to form stable complexes with sugars and other diol-containing biomolecules. This property is particularly useful for developing targeted drug delivery systems or imaging agents that rely on specific interactions with biological targets.
Data Summary
The following table summarizes key findings from recent studies involving Boronic acid, B-[1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl]:
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | ENPP1 inhibition for cancer therapy | IC50 = 25.0 nM against ENPP1 |
| Organic Synthesis | Suzuki-Miyaura cross-coupling reactions | Effective coupling partner for aryl halides |
| Radical Cascade Reactions | Manganese(III)-promoted reactions | Efficient construction of diimide derivatives |
| Biochemical Applications | Bioconjugation for drug delivery systems | Stable complexes with diol-containing biomolecules |
Case Study 1: Development of ENPP1 Inhibitors
A study aimed at discovering novel ENPP1 inhibitors synthesized various pyrrolopyridine derivatives, including the boronic acid compound. The results indicated that specific structural modifications could enhance biological activity and selectivity towards ENPP1, paving the way for new cancer therapies.
Case Study 2: Application in Organic Synthesis
Research demonstrated the successful application of boronic acids in Suzuki-Miyaura reactions to synthesize complex pharmaceutical intermediates. The efficiency and selectivity of these reactions underscore the importance of boronic acid derivatives in modern organic synthesis.
Chemical Reactions Analysis
Suzuki–Miyaura Cross-Coupling Reactions
This compound participates in palladium-catalyzed cross-coupling reactions, forming biaryl bonds critical for pharmaceuticals and materials science. Key findings include:
Reaction Conditions and Catalysts
| Catalyst System | Base | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80–100°C | 75–92 | |
| Pd(PPh₃)₄ | Na₂CO₃ | THF/H₂O | 60–80°C | 68–85 | |
| Pd(OAc)₂ with SPhos ligand | K₃PO₄ | Toluene/H₂O | 90°C | 81 |
-
Mechanism : The boronic acid group undergoes transmetallation with palladium intermediates, enabling coupling with aryl halides .
-
Substrate Scope : Reacts with bromo-/iodo-substituted arenes and heteroarenes (e.g., pyridines, thiophenes) .
Electrophilic Substitution Reactions
The pyrrolo[2,3-b]pyridine core undergoes regioselective electrophilic substitution:
Bromination and Tosylation
-
Bromination : Occurs at the C-3 position under mild conditions (CH₂Cl₂, 0–25°C) .
-
Tosylation : Protects the pyrrole nitrogen, enhancing stability during subsequent reactions .
Nucleophilic Aromatic Substitution
The sulfonyl group activates adjacent positions for nucleophilic attack:
Key Reactions
| Nucleophile | Position | Conditions | Application | Reference |
|---|---|---|---|---|
| Amines | C-4 | DMF, 60–80°C | Anticancer agent synthesis | |
| Alkoxides | C-6 | KOH/EtOH, reflux | Functionalized heterocycles |
-
Kinetics : Reactions proceed via a Meisenheimer-like intermediate, stabilized by electron-withdrawing sulfonyl groups .
pH-Dependent Diol Complexation
The boronic acid moiety forms reversible esters with diols, enabling applications in drug delivery:
Binding Affinity Data
| Diol | pH | Association Constant (Ka, M⁻¹) | Reference |
|---|---|---|---|
| Glucose | 7.4 | 1.2 × 10³ | |
| Fructose | 7.4 | 3.8 × 10³ | |
| Catechol | 5.0 | 5.6 × 10⁴ |
Stability Under Oxidative Conditions
| Condition | Degradation Pathway | Half-Life (h) | Reference |
|---|---|---|---|
| H₂O₂ (3% aqueous) | Boronic acid → boric acid | 2.5 | |
| Basic pH (pH > 9) | Hydrolysis of sulfonyl group | 8.7 |
Comparative Reactivity with Analogues
| Compound | Suzuki Coupling Yield (%) | Diol Binding (Ka, M⁻¹) | Electrophilic Substitution |
|---|---|---|---|
| Phenylboronic acid | 55–70 | 8.9 × 10² | Low |
| 4-Methylphenylboronic acid | 65–78 | 1.1 × 10³ | Moderate |
| Target compound | 75–92 | 5.6 × 10⁴ | High |
Q & A
Q. What is the role of boronic acid moieties in drug design, and how are they incorporated into bioactive compounds?
Boronic acids are often used as bioisosteres for carboxylic acids or as reversible covalent inhibitors targeting enzymes with nucleophilic residues (e.g., proteases). For example, boronic acid-containing drugs like Bortezomib bind covalently to the proteasome’s threonine residue, enhancing potency compared to aldehyde-based inhibitors . Methodologically, their incorporation involves substrate mimicry (e.g., peptidomimetics) or rational design using computational tools to optimize binding affinity and pharmacokinetics .
Q. How are boronic acids synthesized and purified, given their sensitivity to moisture and propensity for trimerization?
Boronic acids are typically synthesized via Suzuki-Miyaura cross-coupling reactions using aryl halides and boronic esters. Protecting groups like pinacol esters are employed to stabilize intermediates, followed by deprotection under mild acidic conditions (e.g., HCl/THF). Purification often involves chromatography under inert atmospheres to avoid boroxine formation .
Q. What analytical techniques are most effective for characterizing boronic acid derivatives?
Nuclear magnetic resonance (NMR) spectroscopy is critical for confirming boronic acid presence via characteristic peaks for boron-bound protons (δ ~7–9 ppm). Mass spectrometry (MS) requires derivatization (e.g., cyclization with diols to boronic esters) to prevent dehydration artifacts. Thermogravimetric analysis (TGA) assesses thermal stability, particularly for flame-retardant applications .
Advanced Research Questions
Q. How can boronic acid-based biosensors be optimized for selective glycoprotein detection in complex biological matrices?
Selectivity depends on minimizing non-specific interactions. For example, surface plasmon resonance (SPR) studies show that adjusting buffer pH (e.g., borate buffer at pH 8.5) reduces secondary electrostatic interactions with non-glycosylated proteins. Functionalizing surfaces with 4-[(2-aminoethyl)carbamoyl]phenylboronic acid (AECPBA) improves specificity for terminal saccharides like sialic acid .
Q. What structural factors influence the thermal stability of aromatic boronic acids in flame-retardant applications?
Substituents and conjugation significantly affect stability. Pyrene-1-boronic acid (compound 18) retains stability up to 600°C due to extended π-conjugation, while electron-withdrawing groups (e.g., sulfonyl) reduce degradation rates. TGA data for select compounds are summarized below:
| Compound | Degradation Onset (°C) | Residual Mass (%) at 600°C |
|---|---|---|
| Pyrene-1-boronic acid | 600 | 85 |
| 4-Methylphenylboronic acid | 320 | 45 |
Q. What are the key challenges in designing boronic acid-containing proteasome inhibitors, and how are they addressed experimentally?
Challenges include balancing reversible covalent binding with off-target effects. Structure-activity relationship (SAR) studies using dipeptidyl boronic acids (e.g., PS-341) reveal that hydrophobicity and stereochemistry at the boron center modulate proteasome affinity. In vitro potency assays (IC50 < 10 nM) combined with X-ray crystallography validate binding modes .
Q. How can boroxine formation during mass spectrometry analysis be mitigated for peptide boronic acids?
Derivatization with diols (e.g., 2,3-butanedione) converts boronic acids to cyclic esters, preventing trimerization. MALDI-MS analysis of boronic ester derivatives yields clear molecular ion peaks, enabling sequencing of peptide libraries without dehydration artifacts .
Methodological Considerations
- Synthetic Optimization : Use Pd(PPh₃)₄ catalysts for Suzuki couplings to minimize side reactions in heteroaromatic systems (e.g., pyrrolo[2,3-b]pyridine cores) .
- Selectivity Tuning : For glycoprotein sensors, employ zwitterionic buffers (e.g., HEPES) to suppress non-specific binding .
- Thermal Stability Screening : Prioritize TGA over DSC for boronic acids, as decomposition pathways are better resolved .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
